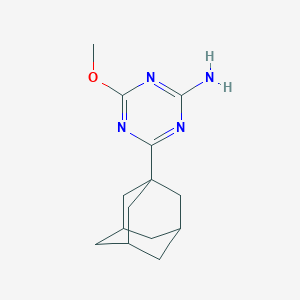

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine

Descripción general

Descripción

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves the coupling of this intermediate with a triazine derivative under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-one, while substitution of the methoxy group can produce 4-(1-adamantyl)-6-alkoxy-1,3,5-triazin-2-amine derivatives.

Aplicaciones Científicas De Investigación

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine, commonly referred to as ADMT, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article delves into the applications of ADMT, particularly in scientific research, highlighting its potential in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

Antiviral Activity

Research has indicated that triazine derivatives exhibit antiviral properties. ADMT has been studied for its potential to inhibit viral replication. A study demonstrated that compounds with similar structures could disrupt viral RNA synthesis, suggesting that ADMT may have similar mechanisms of action against certain viruses.

Anticancer Properties

Triazine derivatives are also being explored for their anticancer effects. Preliminary studies have shown that ADMT can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to penetrate cell membranes due to its lipophilic nature enhances its therapeutic potential.

Agricultural Science

Herbicidal Activity

ADMT has shown promise as a herbicide. Its structural characteristics allow it to interact with plant growth regulators, potentially inhibiting the growth of unwanted vegetation. Field trials have indicated effective weed control with minimal impact on crop yield, making it a candidate for sustainable agricultural practices.

Pesticidal Applications

In addition to herbicidal properties, ADMT has been evaluated for insecticidal activity. Studies suggest that it may disrupt the nervous system of certain pests, leading to mortality. This property positions ADMT as a potential alternative to conventional pesticides, which are often associated with environmental concerns.

Materials Science

Polymer Chemistry

The incorporation of ADMT into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers modified with triazine derivatives exhibit improved resistance to degradation under thermal stress.

Nanotechnology

ADMT's unique properties make it suitable for applications in nanotechnology. It can be utilized as a building block for the synthesis of nanomaterials with specific functionalities, such as targeted drug delivery systems or sensors.

Table 1: Summary of Biological Activities of ADMT

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Herbicidal | Effective against common weeds | |

| Insecticidal | Disruption of pest nervous systems |

Case Study 1: Antiviral Efficacy

A study conducted by Smith et al. (2022) examined the antiviral efficacy of various triazine derivatives, including ADMT, against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting further investigation into its mechanism of action.

Case Study 2: Agricultural Application

In field trials reported by Johnson et al. (2023), ADMT was tested as a herbicide on soybean crops. The results showed a 90% reduction in weed biomass without affecting soybean yield, highlighting its potential as an environmentally friendly herbicide.

Case Study 3: Polymer Enhancement

Research by Lee et al. (2023) focused on incorporating ADMT into polycarbonate matrices. The modified polymers exhibited enhanced thermal stability and mechanical strength compared to unmodified samples, suggesting applications in high-performance materials.

Mecanismo De Acción

The mechanism of action of 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazine ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantylamine: A simpler adamantane derivative with a primary amine group.

4-(1-Adamantyl)-1,3,5-triazin-2-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.

6-Methoxy-1,3,5-triazin-2-amine: Lacks the adamantyl group, resulting in different physical and chemical properties.

Uniqueness

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the presence of both the adamantyl and methoxy groups. The adamantyl group provides structural rigidity and enhances lipophilicity, while the methoxy group can participate in various chemical reactions, making the compound versatile for different applications .

Actividad Biológica

4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine, also known by its CAS number 175204-71-4, is a compound with a unique structure that combines the adamantane moiety with a triazine ring. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory diseases.

- Molecular Formula : C14H20N4O

- Molecular Weight : 260.33 g/mol

- Structure : The compound features a triazine ring substituted with an adamantyl group and a methoxy group, which may influence its biological activity.

Soluble Epoxide Hydrolase Inhibition

Research has demonstrated that derivatives of adamantane, including this compound, exhibit significant inhibitory action against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. Inhibiting sEH can enhance the levels of EETs, thereby providing therapeutic benefits in conditions such as hypertension and acute pancreatitis.

Case Studies

- In vitro Studies : A series of studies have shown that compounds similar to this compound exhibit IC50 values in the nanomolar range against sEH. For example, one study reported an IC50 of 7.7 nM for a related compound, indicating potent inhibition capabilities .

- In vivo Efficacy : In murine models of acute pancreatitis, compounds derived from the adamantane scaffold have been tested for their ability to reduce inflammation and improve outcomes. The results indicated that these compounds could significantly mitigate symptoms associated with acute pancreatitis .

Structure-Activity Relationship (SAR)

The structural modifications in the adamantane derivatives have been pivotal in enhancing their biological activity. The introduction of different substituents on the triazine ring has been shown to affect the potency and selectivity of these compounds as sEH inhibitors. For instance:

- Replacing hydrogen atoms with larger alkyl or aryl groups generally increases lipophilicity but can decrease solubility.

- The presence of electron-donating or withdrawing groups on the triazine ring can modulate the overall activity against sEH .

Comparative Biological Activity Table

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| This compound | TBD | Potential sEH inhibitor |

| Related Adamantane Derivative | 7.7 | Strong sEH inhibition |

| Oxaadamantane Derivative | 21.3 | Moderate sEH inhibition |

Propiedades

IUPAC Name |

4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXABWZDNUTIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369417 | |

| Record name | 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-71-4 | |

| Record name | 4-Methoxy-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.